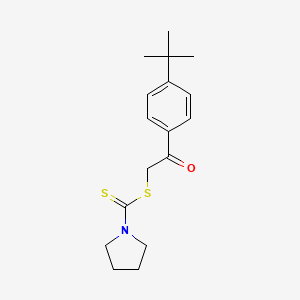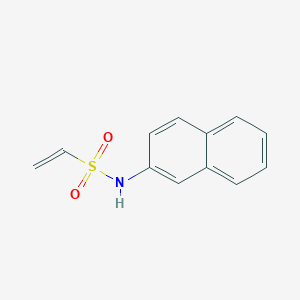
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is an organic compound that features a pyrrolidine ring attached to a carbodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine-1-carbodithioic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification through crystallization or distillation to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can interact with metal ions, forming complexes that may exhibit biological activity. The pyrrolidine ring can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Known for its coordination with transition metals.
2-Benzylpyridine: Similar structure but with a benzyl group instead of a tert-butyl group.
2-Benzoylpyridine: Contains a benzoyl group, offering different reactivity.
Uniqueness
2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H23NOS2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
[2-(4-tert-butylphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C17H23NOS2/c1-17(2,3)14-8-6-13(7-9-14)15(19)12-21-16(20)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3 |
Clave InChI |
HMQVBJHVQOAYCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC(=S)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493030.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B12493032.png)
![2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12493034.png)

![N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493038.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493047.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B12493051.png)
![Ethyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12493063.png)


![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12493086.png)
![N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide](/img/structure/B12493098.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493106.png)
![4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12493107.png)
